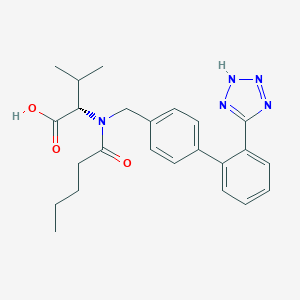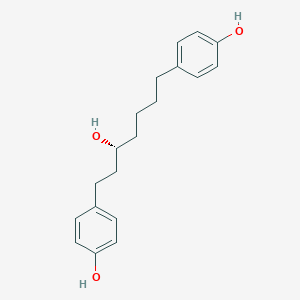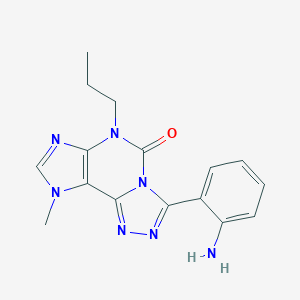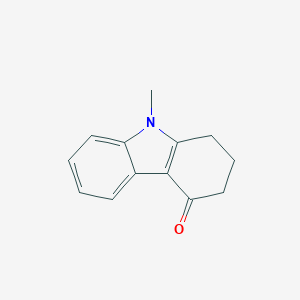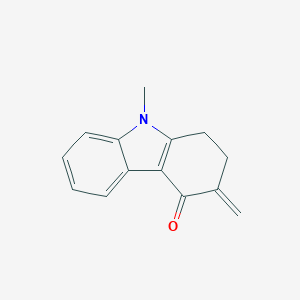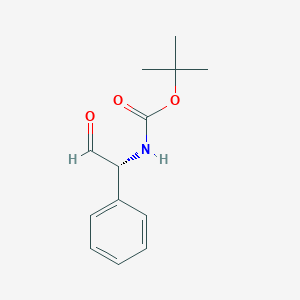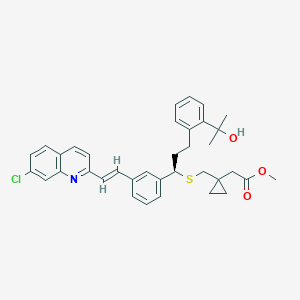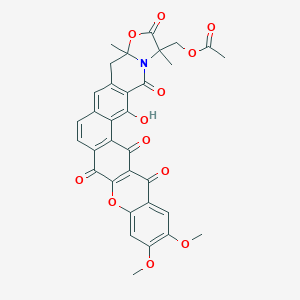
Citreamicin gamma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citreamicin gamma is a potent antibiotic that belongs to the family of polyketides. It was first isolated from Streptomyces sp. MK929-43F1 in 2005. Since then, it has been studied extensively due to its potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Citreamicin gamma is part of a family of antibacterial antibiotics isolated from Micromonospora citrea. This group, including citreamicins alpha, beta, gamma, zeta, and eta, belongs to the polycyclic xanthone structure type. The isolation and characterization of these compounds, including their structural determination, are foundational to understanding their applications in scientific research (Carter et al., 1990).
Antitumor Properties and Mechanisms
Citreamicin gamma has shown promise in antitumor research. A study focused on the cytotoxicology of two diastereomers of citreamicin revealed different apoptotic effects on cells. Proteomic analysis helped to understand the mechanism of cytotoxicity, highlighting the different modes of action of these compounds, especially in relation to the activation of the NF-κB pathway (Liu et al., 2020). Additionally, caspase-3-dependent apoptosis of citreamicin-induced cells, associated with reactive oxygen species generation, has been observed, further underscoring its potential in cancer research (Liu et al., 2013).
Synthesis and Biosynthetic Pathways
The synthesis of citreamicin gamma and its relatives is a critical aspect of its research applications. One study reports an 11-step synthesis of the pentacyclic core of citreamicin, demonstrating a general approach for the synthesis of 1,4-dioxygenated xanthones, which are key to its structure (Blumberg & Martin, 2017). Another study delves into the genome-based analysis of the biosynthesis pathway of xanthones in Streptomyces, including citreamicin, highlighting the complex genetic underpinnings of its production (Liu et al., 2019).
Antibacterial Applications
Citreamicin gamma also exhibits significant antibacterial properties. Research has shown its potent activity against Gram-positive pathogens, including multidrug-resistant strains. The structural elucidation and activity against various bacterial strains highlight its potential in addressing antibiotic resistance (Hopp et al., 2008).
Methodological Approaches in Research
Studies involving citreamicin gamma often employ advanced methodological approaches, such as the use of methylation inhibitors in its biosynthesis, which has provided insights into the production and potential modifications of the compound (Pearce et al., 1991).
Eigenschaften
CAS-Nummer |
128999-31-5 |
|---|---|
Produktname |
Citreamicin gamma |
Molekularformel |
C33H25NO12 |
Molekulargewicht |
627.5 g/mol |
IUPAC-Name |
(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl acetate |
InChI |
InChI=1S/C33H25NO12/c1-13(35)44-12-32(2)31(41)46-33(3)11-15-8-14-6-7-16-23(21(14)27(38)22(15)30(40)34(32)33)28(39)24-25(36)17-9-19(42-4)20(43-5)10-18(17)45-29(24)26(16)37/h6-10,38H,11-12H2,1-5H3 |
InChI-Schlüssel |
KOCXADIQPPHRJW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C |
Kanonische SMILES |
CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C |
Synonyme |
citreamicin gamma LL E19085 gamma LL-E19085gamma |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

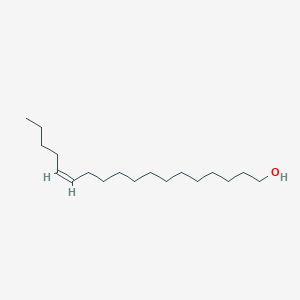
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
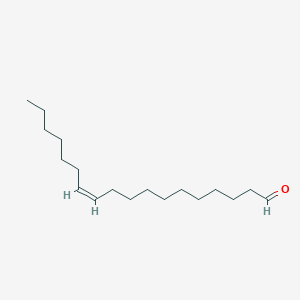
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
